molecular formula C18H15BrClN3OS B3260646 N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 332373-26-9

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B3260646
CAS No.: 332373-26-9
M. Wt: 436.8 g/mol
InChI Key: UJMMUOINJUFQCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the tetrahydropyrimidine-5-carboxamide class, characterized by a 1,2,3,4-tetrahydropyrimidine core with a thioxo group at position 2 and a carboxamide moiety at position 3. The structure includes a 4-bromophenyl group on the carboxamide nitrogen and a 3-chlorophenyl substituent at position 4. These halogenated aromatic groups likely enhance electronic effects and intermolecular interactions, influencing physical properties and biological activity.

Properties

IUPAC Name

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClN3OS/c1-10-15(17(24)22-14-7-5-12(19)6-8-14)16(23-18(25)21-10)11-3-2-4-13(20)9-11/h2-9,16H,1H3,(H,22,24)(H2,21,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMMUOINJUFQCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H15BrClN3OS
  • Molecular Weight : 436.75 g/mol
  • CAS Number : 312735-15-2

The mechanism of action for this compound is primarily associated with its ability to inhibit topoisomerase II (TopoII), an enzyme critical for DNA replication and transcription. By interfering with the activity of TopoII, the compound can induce apoptosis in cancer cells and inhibit cell proliferation. This mechanism is particularly relevant in the context of cancer therapies where TopoII inhibitors are employed to combat tumor growth .

Anticancer Properties

Research has shown that derivatives of tetrahydropyrimidine compounds exhibit various anticancer effects. For instance, studies indicate that compounds similar to this compound demonstrate:

  • Inhibition of Tumor Cell Growth : In vitro assays have reported significant inhibitory effects on multiple cancer cell lines, including MGC-803 and HeLa cells. The compound induces G2/M cell cycle arrest and promotes apoptosis through the activation of caspases .
  • Selectivity for Cancer Cells : The compound shows low cytotoxicity towards normal cells while effectively targeting cancerous cells, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

Additionally, pyrimidine derivatives have been noted for their antimicrobial properties. Studies suggest that compounds with similar structures may exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This broad-spectrum activity highlights the potential for developing new antibiotics based on this compound class .

Study 1: Topoisomerase II Inhibition

In a study examining novel TopoII inhibitors, this compound was identified as a potent inhibitor. The study utilized both in silico screening and in vitro assays to confirm its efficacy against TopoIIα and TopoIIβ. The results indicated a significant reduction in cell viability in treated cancer cell lines compared to controls .

Study 2: Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of pyrimidine derivatives similar to the target compound. The results demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the pyrimidine structure could enhance antimicrobial activity while reducing toxicity .

Summary of Findings

Activity TypeObservationsReferences
Anticancer Induces apoptosis; inhibits cell proliferation
Antimicrobial Effective against Gram-positive and Gram-negative bacteria

Comparison with Similar Compounds

Structural and Substituent Variations

Key analogs differ in substituents at positions 4 (aryl group) and the carboxamide nitrogen (aryl or heteroaryl groups). Examples include:

  • N-(4-nitrophenyl)-4-(indol-3-yl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide (): Nitrophenyl and indole substituents confer distinct electronic profiles compared to bromo/chloro groups.
  • N-(4-fluorophenyl)-4-(2-bromophenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide (9c) (): Fluorine’s electronegativity may reduce lipophilicity versus bromine.
  • N-(3-chlorophenyl)-4-(4-methoxyphenyl)-6-methyl-2-thioxo-tetrahydropyrimidine-5-carboxamide (): Methoxy’s electron-donating nature contrasts with halogens.
Table 1: Substituent Effects on Physical Properties
Compound (Reference) Position 4 Substituent Carboxamide N-Substituent Melting Point (°C) Yield (%)
Target Compound 3-chlorophenyl 4-bromophenyl Data Unavailable N/A
9c () 2-bromophenyl 4-fluorophenyl 281–283 76
4n () 4-ethoxyphenyl 4-chlorophenyl 265–267 N/A
1b () Phenyl Phenyl 173–175 N/A

Trends :

  • Halogenated derivatives (e.g., 9c) exhibit higher melting points than non-halogenated analogs (e.g., 1b), likely due to stronger van der Waals interactions .
  • Electron-withdrawing groups (e.g., nitro, bromo) may reduce solubility in polar solvents compared to electron-donating substituents (e.g., methoxy) .

Q & A

Q. What are the optimal synthetic routes for preparing this tetrahydropyrimidine carboxamide derivative?

The compound is synthesized via multi-step reactions, typically involving condensation of substituted phenyl precursors (e.g., 4-bromoaniline and 3-chlorophenylacetyl chloride) followed by cyclization to form the tetrahydropyrimidine core. Key steps include:

  • Condensation : Reacting precursors in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–12 hours.
  • Cyclization : Using thiourea or thioacetic acid to introduce the thioxo group, with catalysis by HCl or p-toluenesulfonic acid . Yield optimization requires strict control of stoichiometry, solvent purity, and inert atmospheres (N₂/Ar).

Q. Which characterization techniques are critical for confirming structural integrity?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for bromo/chlorophenyl groups) and carboxamide carbonyl signals (δ ~165 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z ≈ 450–460 for C₁₈H₁₄BrClN₂OS) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., dihedral angles between aryl groups and pyrimidine ring) .

Q. What structural features contribute to its potential bioactivity?

  • The thioxo group enhances hydrogen bonding with biological targets (e.g., enzymes).
  • Halogenated aryl groups (4-bromo, 3-chloro) improve lipophilicity and membrane permeability.
  • The tetrahydropyrimidine core mimics purine/pyrimidine bases, enabling interactions with nucleic acid-binding proteins .

Q. How can researchers assess its preliminary biological activity?

  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using IC₅₀ measurements.
  • Antimicrobial screening : Use agar diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Variation of substituents : Synthesize analogs with fluoro, nitro, or methoxy groups at the 4-bromophenyl or 3-chlorophenyl positions.
  • Bioactivity comparison : Tabulate IC₅₀ values against parent compound (example):
Substituent (R₁/R₂)IC₅₀ (μM, MCF-7)LogP
4-Br/3-Cl12.53.8
4-NO₂/3-Cl8.23.5
4-OCH₃/3-Cl25.72.9

This identifies electronegative groups (NO₂) as critical for potency .

Q. How to resolve contradictions in reported biological data?

Discrepancies (e.g., variable IC₅₀ values) may arise from impurities or assay conditions. Mitigation strategies:

  • Purity validation : Use HPLC (≥95% purity) and elemental analysis.
  • Standardized assays : Replicate under identical conditions (e.g., 48-hour incubation, 10% FBS) .

Q. What methodologies are recommended for in vivo pharmacokinetic studies?

  • ADME profiling : Administer orally (10 mg/kg) to rodents; measure plasma concentration via LC-MS/MS.
  • Metabolite identification : Use liver microsomes and UPLC-QTOF to detect phase I/II metabolites .

Q. How does stereochemistry influence its activity?

The compound’s planar pyrimidine ring and aryl group orientations (e.g., dihedral angles ~12–86°) affect binding to chiral targets like kinases. Molecular docking (e.g., AutoDock Vina) can predict enantiomer-specific interactions .

Q. What analytical techniques determine thermal stability?

  • TGA/DSC : Decomposition onset temperature (T₀ ~220°C) and melting point (MP ~180–185°C) indicate suitability for high-temperature applications .

Q. How to optimize multi-step synthesis for scalability?

  • Protecting groups : Use tert-butoxycarbonyl (Boc) for amine intermediates to prevent side reactions.
  • Flow chemistry : Implement continuous reactors for cyclization steps to improve yield (>75%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-bromophenyl)-4-(3-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.